2,3,6-Triphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
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Overview
Description
2,3,6-Triphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is a compound belonging to the diketopyrrolopyrrole (DPP) family. DPP compounds are known for their electron-withdrawing properties and are widely used in organic electronics, such as thin-film transistors and solar cells .
Preparation Methods
The synthesis of 2,3,6-Triphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of aromatic aldehydes with pyrrole derivatives in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents like toluene or dimethylformamide . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,3,6-Triphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding diketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of dihydropyrrole derivatives.
Scientific Research Applications
2,3,6-Triphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of donor-acceptor polymers, which are essential for organic electronics.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The mechanism of action of 2,3,6-Triphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione involves its interaction with molecular targets through electron transfer processes. The compound’s electron-withdrawing properties facilitate its role in redox reactions, impacting various biochemical pathways. In organic electronics, its ability to form stable charge-transfer complexes is crucial for its function as a semiconductor .
Comparison with Similar Compounds
2,3,6-Triphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is unique compared to other DPP compounds due to its specific structural features and electron-withdrawing capabilities. Similar compounds include:
3,6-Di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione: Known for its use in organic photovoltaics.
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione: Utilized in the synthesis of donor-acceptor polymers for organic electronics.
Properties
CAS No. |
827606-94-0 |
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Molecular Formula |
C24H16N2O2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
6-hydroxy-1,4,5-triphenylpyrrolo[3,4-c]pyrrol-3-one |
InChI |
InChI=1S/C24H16N2O2/c27-23-20-19(21(25-23)16-10-4-1-5-11-16)24(28)26(18-14-8-3-9-15-18)22(20)17-12-6-2-7-13-17/h1-15,28H |
InChI Key |
FQPXTYCGHLNLRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=C(N2C4=CC=CC=C4)O)C(=NC3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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